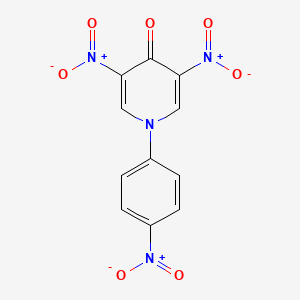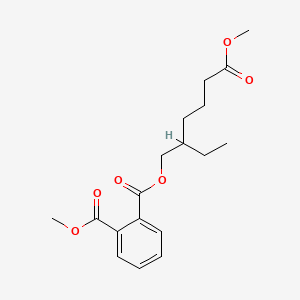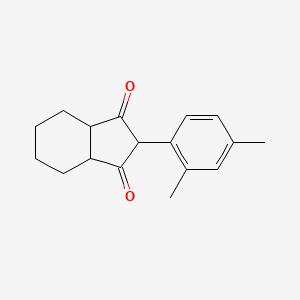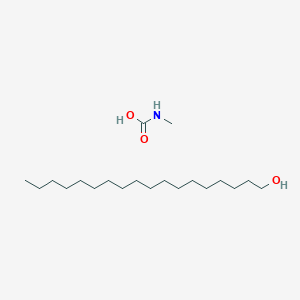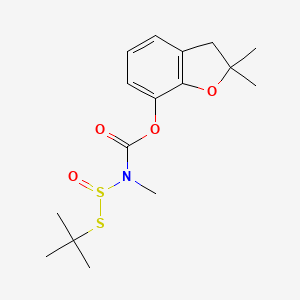
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound with a unique structure that combines elements of benzofuran, carbamate, and thiosulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The thiosulfinyl group is introduced via a reaction with a suitable sulfinylating agent, such as t-butyl sulfinyl chloride, under controlled conditions. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiosulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The thiosulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A simpler analog lacking the thiosulfinyl and carbamate groups.
Carbofuran: A carbamate pesticide with a different core structure.
Thiosulfinyl derivatives: Compounds containing the thiosulfinyl group but with different core structures.
Uniqueness
2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
77267-55-1 |
|---|---|
Fórmula molecular |
C16H23NO4S2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C16H23NO4S2/c1-15(2,3)22-23(19)17(6)14(18)20-12-9-7-8-11-10-16(4,5)21-13(11)12/h7-9H,10H2,1-6H3 |
Clave InChI |
LAOUKIOHIFDLPN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
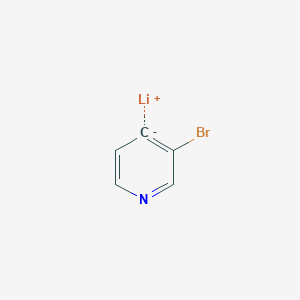

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
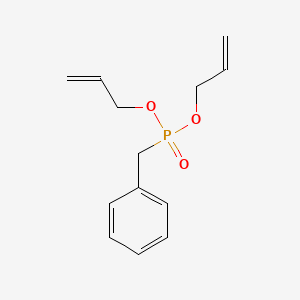
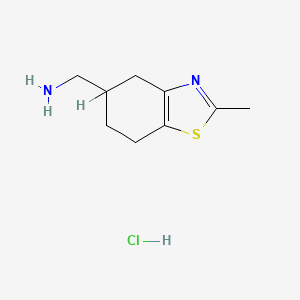
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

